molecular formula C11H12BrN3O2S B14916099 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B14916099
M. Wt: 330.20 g/mol
InChI Key: LBILSDCBIZLNJH-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo substituent at the 4-position, a methyl group at the 3-position of the benzene ring, and a 1-methyl-1H-pyrazol-3-yl moiety attached via the sulfonamide nitrogen.

Properties

Molecular Formula

C11H12BrN3O2S

Molecular Weight

330.20 g/mol

IUPAC Name

4-bromo-3-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12BrN3O2S/c1-8-7-9(3-4-10(8)12)18(16,17)14-11-5-6-15(2)13-11/h3-7H,1-2H3,(H,13,14)

InChI Key

LBILSDCBIZLNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NN(C=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and sulfonation reactions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, )

  • Key Differences :
    • This compound features a dibrominated phenyl group and a fused tetrahydroindole ring, unlike the simpler methyl-substituted pyrazole in the target compound.
    • The presence of a C=O group (1653 cm⁻¹ in IR) and NH/NH2 stretches (3253–3433 cm⁻¹) indicates additional hydrogen-bonding capacity .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

  • Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine heterocycle and fluorinated chromenone moiety, enhancing π-π stacking and metabolic stability. The fluorine atoms introduce electronegative effects distinct from bromine.
  • Similarities :
    • Both compounds utilize a sulfonamide linker to connect aromatic systems, a common strategy for optimizing pharmacokinetic properties .

Physical and Spectroscopic Properties

Melting Points

Compound Melting Point (°C) Reference
Target Compound (hypothesized) ~180–190 (est.)
Compound 16 () 200–201
Example 53 () 175–178
  • The higher melting point of Compound 16 may arise from its rigid tetrahydroindole ring and intermolecular hydrogen bonding via NH/NH2 groups.

Spectroscopic Data

  • IR Spectroscopy :
    • Compound 16 shows SO₂ stretches at 1162 and 1335 cm⁻¹, consistent with sulfonamide vibrations. The target compound would exhibit similar peaks .
  • ¹H NMR :
    • Compound 16 displays aromatic protons at δ 7.44–8.07 ppm, while the methyl groups (δ 1.09 and 2.26 ppm) highlight substituent effects. The target compound’s pyrazole methyl (δ ~3.0–3.5 ppm) and bromine-induced deshielding would differ .

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